

# A Technical Guide to the Commercial Sourcing and Purity of Benzoyl-DL-leucine

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## Compound of Interest

Compound Name: **Benzoyl-DL-leucine**

Cat. No.: **B105390**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of **Benzoyl-DL-leucine** (CAS No. 17966-67-5), a key intermediate in pharmaceutical development and biochemical research. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing high-quality material and understanding the methodologies for its purity assessment.

## Commercial Sources of Benzoyl-DL-leucine

**Benzoyl-DL-leucine** is readily available from a variety of chemical suppliers. The majority of vendors offer a purity of  $\geq 99\%$ , typically determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of prominent suppliers and their product specifications.

## Table 1: Commercial Suppliers and Product Specifications for Benzoyl-DL-leucine

Supplier	Catalog Number (Example )	Stated Purity	Analytical Method	Molecular Formula	Molecular Weight ( g/mol )	CAS Number
Chem- Impex	11904	≥ 99%	HPLC	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	235.27	17966-67-5
Sigma- Aldrich	CH637138 0560	99%	Not Specified	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	235.28	17966-67-5
Santa Cruz Biotechnol ogy	sc-264603	Not Specified	Not Specified	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	235.28	17966-67-5
Starshinem chemical	ICTB0206	>99.0%	HPLC (T)	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	235.28	17966-67-5
MedChem Express	HY- W142019	Not Specified	Not Specified	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	235.28	17966-67-5
TCI America	B0206	>99.0%	HPLC (T)	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	235.28	17966-67-5
Lab Pro Inc	B0206-10G	Min. 99.0%	HPLC (T)	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	235.28	17966-67-5
Appchem	AJ70982	Not Specified	Not Specified	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	235.2790	17966-67-5

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to request a certificate of analysis for lot-specific data.

## Purity and Analytical Methodologies

The standard for high-purity **Benzoyl-DL-leucine** in research and development is typically ≥99%. The most common analytical technique for determining the purity of **Benzoyl-DL-leucine** is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While specific protocols are proprietary to each supplier, a general methodology can be outlined.

# Representative Experimental Protocol: Purity Determination of Benzoyl-DL-leucine by RP-HPLC

This protocol is a representative example for the quality control of **Benzoyl-DL-leucine** and may require optimization.

1. Objective: To determine the purity of a **Benzoyl-DL-leucine** sample by RP-HPLC and to identify and quantify any impurities.

2. Materials and Reagents:

- **Benzoyl-DL-leucine** sample
- HPLC grade acetonitrile (ACN)
- HPLC grade water
- Trifluoroacetic acid (TFA) or Formic acid
- Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

- HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size).

4. Chromatographic Conditions:

Parameter	Value
Mobile Phase A	<b>0.1% TFA in Water</b>
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	230 nm

| Injection Volume | 10  $\mu$ L |

#### 5. Standard and Sample Preparation:

- Standard Solution: Accurately weigh approximately 10 mg of **Benzoyl-DL-leucine** reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
- Sample Solution: Prepare the sample solution in the same manner as the standard solution.

#### 6. Procedure:

- Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
- Inject a blank (diluent) to ensure a clean baseline.
- Inject the standard solution to determine the retention time of **Benzoyl-DL-leucine**.
- Inject the sample solution.
- After the run, integrate the peaks in the chromatogram.

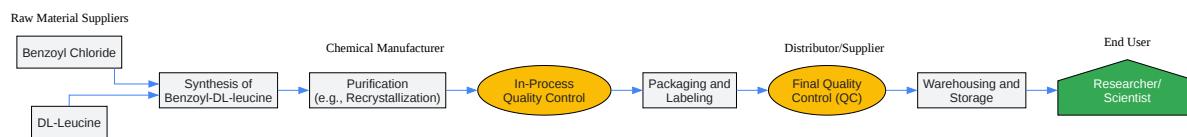
#### 7. Data Analysis:

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Purity (%) = (Area of **Benzoyl-DL-leucine** Peak / Total Area of All Peaks) x 100

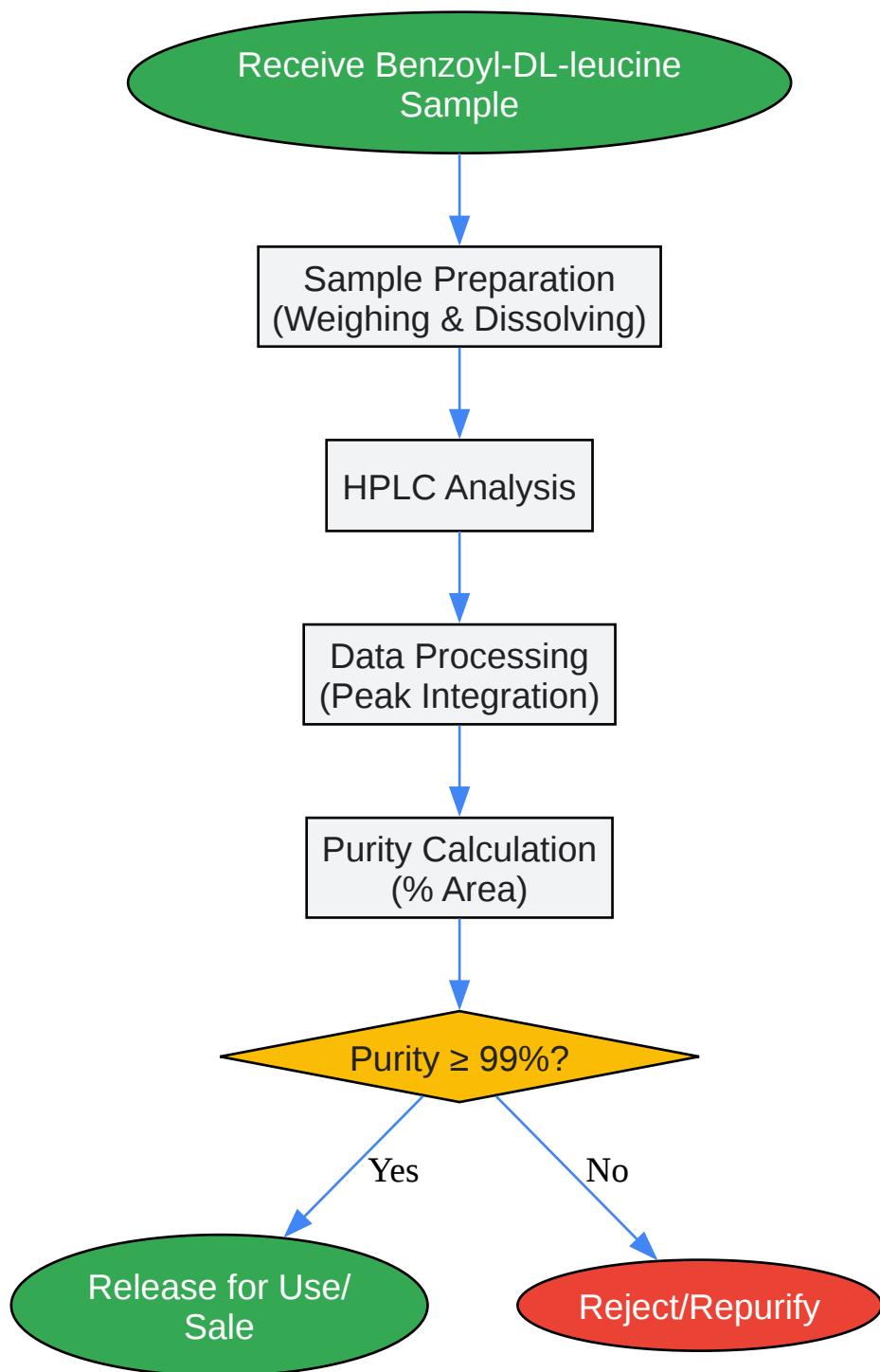
## Visualizing Key Processes and Relationships

To better illustrate the context of sourcing and quality control for **Benzoyl-DL-leucine**, the following diagrams are provided.



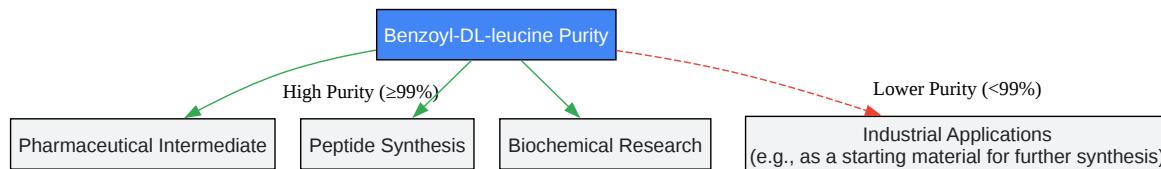
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Caption: Supply chain for **Benzoyl-DL-leucine** from raw materials to the researcher.



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Caption: A typical workflow for the quality control analysis of **Benzoyl-DL-leucine**.



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Caption: Relationship between **Benzoyl-DL-leucine** purity and its primary applications.

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